molecular formula C8H7ClN2 B1370667 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1020056-56-7

4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1370667
CAS RN: 1020056-56-7
M. Wt: 166.61 g/mol
InChI Key: LIMOUCQGJZDFKP-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a type of pyrrolopyrimidine derivative, which are nitrogen-fused heterocycles that commonly display a wide array of biological and pharmacological properties .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. The yield is reported to be 71% as a yellow solid with a melting point of 287–288 °C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C8H7ClN2. It has a molecular weight of 166.61 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The compound exhibits potent activities against FGFR1, 2, and 3 .


Physical And Chemical Properties Analysis

This compound is a solid compound. Its SMILES string representation is Cc1cnc2[nH]ccc2c1Cl .

Scientific Research Applications

  • Synthesis of Derivatives : The compound is used as a building block for synthesizing various derivatives. Figueroa‐Pérez et al. (2006) described its use in synthesizing 4-substituted 7-azaindole derivatives, highlighting its versatility in nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).

  • Antibacterial Activity : A study by Toja et al. (1986) synthesized a series of derivatives from this compound, revealing that one exhibited antibacterial activity in vitro, suggesting potential medical applications (Toja et al., 1986).

  • Electronic Structure Analysis : Hazra et al. (2012) performed an experimental charge density distribution study on the compound, providing insights into its bonding scheme and electronic structure. This is essential for understanding its chemical properties and potential applications in material science (Hazra et al., 2012).

  • Synthesis of Novel Compounds : The compound has been used as a starting material for the synthesis of novel compounds. Vilches-Herrera et al. (2013) developed an efficient route to novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, showing the compound's utility in creating new molecular structures (Vilches-Herrera et al., 2013).

  • Synthesis of Heterocycle Based Molecules : In a study by Murthy et al. (2017), a new heterocycle based molecule was synthesized using this compound, demonstrating its role in the development of compounds with potential applications in non-linear optics and drug development (Murthy et al., 2017).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is harmful if swallowed and causes serious eye damage .

Biochemical Analysis

Biochemical Properties

4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For example, it may bind to the active sites of certain enzymes, altering their catalytic activities and affecting the overall metabolic flux . Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events . Furthermore, this compound has been observed to impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes . These alterations can subsequently influence cellular metabolism, affecting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. By binding to the active sites of enzymes, this compound can inhibit or activate their functions, leading to changes in metabolic pathways . Additionally, this compound may interact with receptors on the cell surface, triggering intracellular signaling cascades that result in altered cellular responses . These interactions can also lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular functions, such as alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activities or improving cellular functions . At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal benefits, while exceeding this range leads to detrimental outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by modulating the activities of key enzymes, leading to changes in metabolite levels . For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, thereby influencing the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biochemical effects. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it may interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues or organelles can significantly impact its activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

properties

IUPAC Name

4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-11-8-6(7(5)9)2-3-10-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMOUCQGJZDFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1Cl)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649805
Record name 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020056-56-7
Record name 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1020056-56-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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